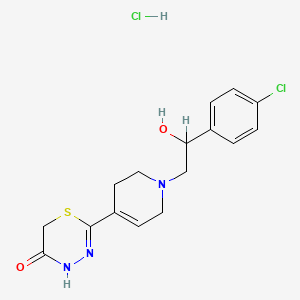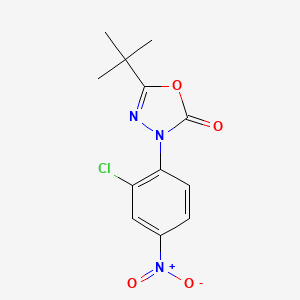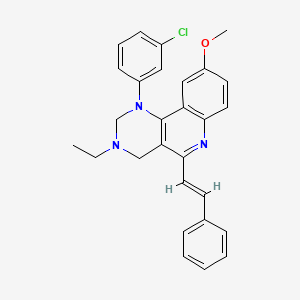
as-Triazin-3(2H)-one, 5,6-bis(p-(dimethylamino)phenyl)-2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
as-Triazin-3(2H)-one, 5,6-bis(p-(dimethylamino)phenyl)-2-ethyl-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two dimethylamino phenyl groups and an ethyl group attached to the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazin-3(2H)-one, 5,6-bis(p-(dimethylamino)phenyl)-2-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Diamines and Cyanuric Chloride: This method involves the reaction of diamines with cyanuric chloride in the presence of a base.
Condensation Reactions: Condensation of suitable aldehydes or ketones with amines under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The dimethylamino groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules. Biology : It may serve as a probe or reagent in biochemical assays. Medicine Industry : Used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action for as-Triazin-3(2H)-one, 5,6-bis(p-(dimethylamino)phenyl)-2-ethyl- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazine Derivatives: Such as melamine, cyanuric acid, and atrazine.
Amino-substituted Triazines: Compounds with similar amino group substitutions.
Uniqueness
The presence of dimethylamino phenyl groups and an ethyl group makes this compound unique, potentially offering distinct chemical and biological properties compared to other triazine derivatives.
Propriétés
Numéro CAS |
102429-83-4 |
|---|---|
Formule moléculaire |
C21H25N5O |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
5,6-bis[4-(dimethylamino)phenyl]-2-ethyl-1,2,4-triazin-3-one |
InChI |
InChI=1S/C21H25N5O/c1-6-26-21(27)22-19(15-7-11-17(12-8-15)24(2)3)20(23-26)16-9-13-18(14-10-16)25(4)5/h7-14H,6H2,1-5H3 |
Clé InChI |
PYCRCPLOYJASEI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


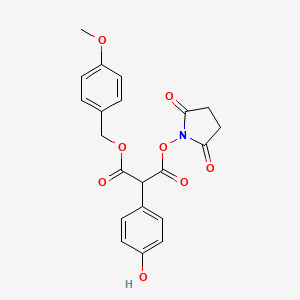

![N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12711671.png)
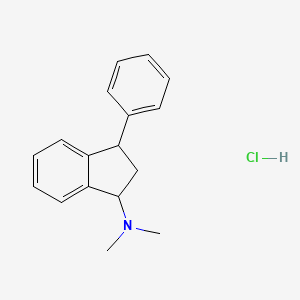
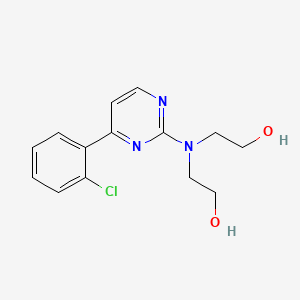

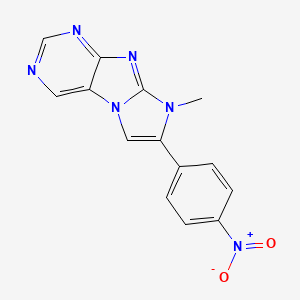

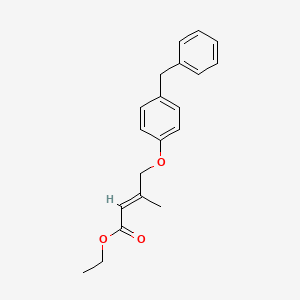
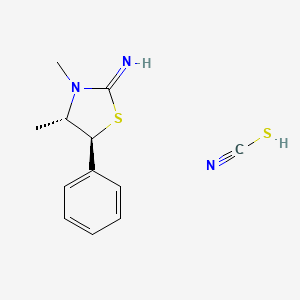
![7-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12711711.png)
